4-Phenylbutanal

Catalog No.
S793684
CAS No.
18328-11-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbutanal

CAS Number

18328-11-5

Product Name

4-Phenylbutanal

IUPAC Name

4-phenylbutanal

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

NHFRGTVSKOPUBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC=O

Canonical SMILES

C1=CC=C(C=C1)CCCC=O

Antimicrobial Activity:

Studies have shown that 4-Phenylbutanal exhibits antifungal, antibacterial, and antiviral properties. Research has demonstrated its ability to inhibit the growth of various fungal and bacterial strains, including Aspergillus niger and Staphylococcus aureus []. Additionally, PBA has shown antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) [, ].

Potential Anticancer Properties:

Emerging research suggests that 4-Phenylbutanal may possess anticancer properties. Studies have shown that PBA can induce apoptosis (programmed cell death) in cancer cells while having minimal impact on healthy cells [, ]. However, further investigation is necessary to fully understand the potential of PBA as an anticancer agent.

Neuroprotective Effects:

Recent research has explored the potential neuroprotective effects of 4-Phenylbutanal. Studies have shown that PBA can protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. While these findings are promising, more research is needed to determine the effectiveness of PBA in treating or preventing neurodegenerative disorders.

4-Phenylbutanal is an organic compound with the molecular formula C₁₀H₁₂O and a chemical structure characterized by a butanal group attached to a phenyl ring. This compound is classified as an aldehyde and is known for its distinctive aromatic properties, making it relevant in various chemical and biological contexts. Its systematic name is 4-phenylbutanal, and it is recognized by the CAS number 18328-11-5. The compound appears as a clear liquid and is soluble in organic solvents like dichloromethane, but less soluble in water, reflecting its hydrophobic nature .

Typical of aldehydes:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or alcohols. For example, oxidation of 4-phenylbutanol yields 4-phenylbutanal .
  • Reduction: It can be reduced to 4-phenylbutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: 4-Phenylbutanal can participate in condensation reactions with alcohols or amines to form esters or imines, respectively.

These reactions highlight its versatility as a precursor in organic synthesis.

4-Phenylbutanal exhibits various biological activities that have garnered interest in pharmacological research. Studies indicate that it may possess anti-inflammatory and antioxidant properties. Additionally, its structural similarity to other biologically active compounds suggests potential neuroprotective effects, although more research is needed to fully elucidate these properties .

Several methods exist for synthesizing 4-phenylbutanal:

  • Oxidation of 4-Phenylbutanol: This method involves the oxidation of 4-phenylbutanol using oxidizing agents such as pyridinium chlorochromate or sodium hypochlorite in dichloromethane, yielding high purity and yield .
  • Wittig Reaction: The compound can also be synthesized via the Wittig reaction by reacting an appropriate phosphonium ylide with an aldehyde precursor.
  • Grignard Reaction: Another synthesis route involves the Grignard reaction where phenylmagnesium bromide reacts with butyric acid derivatives.

These methods demonstrate the compound's accessibility for research and industrial applications.

4-Phenylbutanal finds applications across various fields:

  • Flavoring Agent: Due to its pleasant aroma, it is used in the food industry as a flavoring agent.
  • Fragrance Industry: It serves as a key ingredient in perfumes and scented products.
  • Chemical Intermediate: In organic synthesis, it acts as an intermediate for producing pharmaceuticals and agrochemicals.

Its diverse applications underscore its importance in both industrial and research settings.

Interaction studies involving 4-phenylbutanal have focused on its potential effects on biological systems. Research indicates that it may interact with various cellular pathways due to its aldehyde functional group. Studies suggest that it might influence oxidative stress responses and modulate inflammatory pathways, although detailed mechanisms remain to be fully explored .

Several compounds exhibit structural similarities to 4-phenylbutanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-4-phenylbutyraldehydeC₁₁H₁₄OContains a methyl group adjacent to the phenyl
BenzaldehydeC₇H₆OA simpler aromatic aldehyde without a butyl chain
PhenylacetaldehydeC₈H₈OFeatures an ethyl group instead of a butyl group

Uniqueness of 4-Phenylbutanal:
Unlike benzaldehyde, which has no aliphatic chain, or phenylacetaldehyde with a shorter carbon chain, 4-phenylbutanal's structure allows for distinct reactivity patterns and biological interactions due to its longer aliphatic tail combined with an aromatic ring.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

18328-11-5

Wikipedia

4-Phenylbutanal

Dates

Modify: 2023-08-15

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